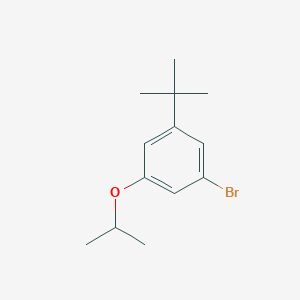
1-Bromo-3-tert-butyl-5-isopropoxy-benzene
Description
1-Bromo-3-tert-butyl-5-propan-2-yloxybenzene is an organic compound that belongs to the class of aromatic bromides. This compound is characterized by a bromine atom attached to a benzene ring, which also contains a tert-butyl group and a propan-2-yloxy group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-bromo-3-tert-butyl-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H19BrO/c1-9(2)15-12-7-10(13(3,4)5)6-11(14)8-12/h6-9H,1-5H3 |
InChI Key |
DOLCMYMCBZUISI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-bromo-3-tert-butyl-5-propan-2-yloxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-tert-butyl-5-propan-2-yloxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
1-Bromo-3-tert-butyl-5-propan-2-yloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-tert-butyl-5-propan-2-yloxyanisole .
Scientific Research Applications
1-Bromo-3-tert-butyl-5-propan-2-yloxybenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic compounds.
Medicine: It may be explored for its potential therapeutic properties or as a building block in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 1-bromo-3-tert-butyl-5-propan-2-yloxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution. The tert-butyl and propan-2-yloxy groups influence the steric and electronic properties of the molecule, affecting its reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Similar compounds to 1-bromo-3-tert-butyl-5-propan-2-yloxybenzene include:
1-Bromo-3-tert-butyl-5-fluorobenzene: This compound has a fluorine atom instead of the propan-2-yloxy group, which affects its reactivity and applications.
1-Bromo-3-tert-butyl-5-methylbenzene: The presence of a methyl group instead of the propan-2-yloxy group results in different chemical properties and uses.
1-Bromo-3-tert-butyl-5-chlorobenzene: The chlorine atom provides different reactivity compared to the propan-2-yloxy group, making it suitable for different synthetic applications.
The uniqueness of 1-bromo-3-tert-butyl-5-propan-2-yloxybenzene lies in its specific functional groups, which confer distinct reactivity and make it a valuable intermediate in various chemical syntheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


